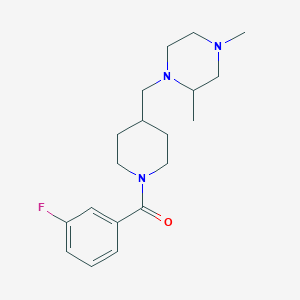
N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-3-(trifluoromethyl)aniline, also known as DMPA-TF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a synthetic organic molecule that belongs to the class of aniline derivatives. DMPA-TF has been studied for its unique properties and potential benefits in scientific research.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Pyrazole derivatives, including those closely related to the target compound, have been extensively studied for their application as corrosion inhibitors. A study by Wang et al. (2006) utilized density functional theory (DFT) to investigate the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds as corrosion inhibitors. Their theoretical results were in alignment with experimental data, suggesting the effectiveness of pyrazole derivatives in corrosion inhibition Wang et al., 2006.
Antiviral Agents
Another study by Fioravanti et al. (2015) explored N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, which share a structural similarity with the target compound, for their antiviral activity against a large panel of viruses. The study highlighted the potential of these compounds in interfering with respiratory syncytial virus (RSV) replication at micromolar concentrations, indicating their promise as novel anti-RSV agents Fioravanti et al., 2015.
Material Science and Catalysis
Research by Tregubov et al. (2013) involved the synthesis and functionalization of N,N-donor ligands, including pyrazole derivatives, for the development of recyclable hydroamination catalysts. This study underlines the role of pyrazole-based compounds in catalysis, particularly in the context of sustainable and eco-friendly chemical processes Tregubov et al., 2013.
Molecular Structure Analysis
Shawish et al. (2021) conducted molecular structure investigations, including X-ray crystallography, Hirshfeld, and DFT calculations, on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This work highlights the importance of structural analysis in understanding the properties and potential applications of pyrazole-based compounds in various fields Shawish et al., 2021.
Eigenschaften
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3/c1-9-10(8-19(2)18-9)7-17-12-5-3-4-11(6-12)13(14,15)16/h3-6,8,17H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZXLQLQVVNAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorobenzyl)-3'-(3,5-dimethoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2798709.png)
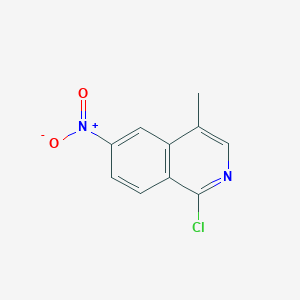
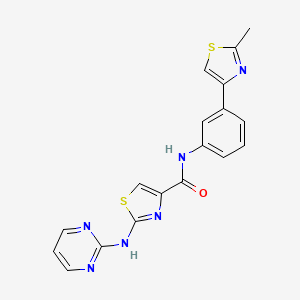
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide](/img/structure/B2798717.png)
![N-(1,3-benzodioxol-5-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide](/img/structure/B2798718.png)
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2798720.png)
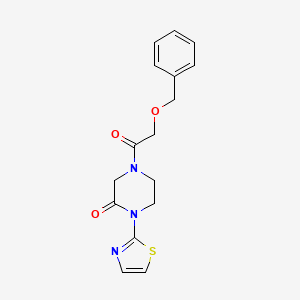
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2798723.png)

![2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2798725.png)
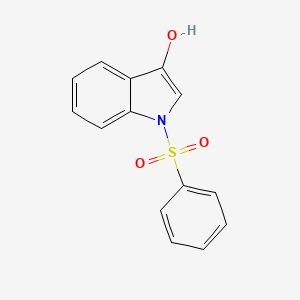

![2-[(3,5-Dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2798730.png)
